1-(2,4-Dichlorophenyl)thiourea
Overview
Description
1-(2,4-Dichlorophenyl)thiourea is a chemical compound with the linear formula C7H6Cl2N2S . It is used in various applications, including as a precursor to other compounds .
Synthesis Analysis
Thiourea derivatives, such as 1-(2,4-Dichlorophenyl)thiourea, can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)thiourea is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis
1-(2,4-Dichlorophenyl)thiourea has a molecular weight of 221.11 .Scientific Research Applications
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Organic Synthesis and Pharmaceutical Industries
- Summary of Application : 1-(2,4-Dichlorophenyl)thiourea and its derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .
- Methods of Application : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .
- Results or Outcomes : The synthesized compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
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Medicine, Agriculture, and Industry
- Summary of Application : It is known that the 1,2,4-triazole-derived N-bridged heterocycles find applications in the field of medicine, agriculture, and industry .
- Methods of Application : The 1,2,4-triazole nucleus has been incorporated into a wide variety of therapeutically important molecules to transform them into better drugs .
- Results or Outcomes : The specific results or outcomes of these applications were not detailed in the source .
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Antibacterial and Antioxidant Potentials
- Summary of Application : 1-(2,4-Dichlorophenyl)thiourea and its derivatives have shown promising antibacterial and antioxidant potentials .
- Methods of Application : The compounds were synthesized and then screened for their antibacterial and antioxidant potentials .
- Results or Outcomes : The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains. Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals .
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Inhibition of Glucose-6-Phosphatase (G6Pase)
- Summary of Application : 1-(2,4-Dichlorophenyl)thiourea and its derivatives have been found to inhibit glucose-6-phosphatase (G6Pase), an enzyme that plays a crucial role in glucose metabolism .
- Methods of Application : The compounds were fed to Swiss male albino mice to evaluate their potential to inhibit G6Pase .
- Results or Outcomes : Compound 2 was found to be more potent against G6Pase .
Safety And Hazards
properties
IUPAC Name |
(2,4-dichlorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWCDFOASWNGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372612 | |
Record name | 2,4-dichlorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730442 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dichlorophenyl)thiourea | |
CAS RN |
6326-14-3 | |
Record name | 6326-14-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichlorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-DICHLOROPHENYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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